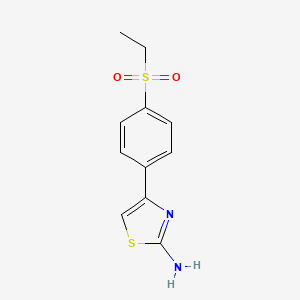

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine

Description

Thiazole Chemistry in Heterocyclic Research

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has been a cornerstone of medicinal chemistry since its discovery in 1887 by Hantzsch and Weber. Its aromaticity, derived from a six-π-electron system, enables unique electronic interactions, making it a versatile scaffold for drug design. The thiazole ring’s C2 proton exhibits acidity (pKa ~2.5), facilitating nucleophilic substitution reactions, while its C5 position is highly reactive toward electrophilic attacks. These properties have led to its integration into natural products (e.g., thiamine) and synthetic pharmaceuticals (e.g., dasatinib and meloxicam).

Table 1: Key Milestones in Thiazole Chemistry

Development of Sulfonyl-Substituted Thiazole Chemistry

Sulfonyl groups (-SO₂R) enhance thiazole derivatives’ bioactivity by improving solubility and enabling hydrogen bonding with biological targets. The introduction of ethylsulfonyl moieties, as in 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine, emerged from efforts to optimize pharmacokinetic profiles. Early work by Penning et al. (1999) demonstrated that sulfonyl-substituted 4,5-diarylthiazoles exhibit selective COX-2 inhibition (IC₅₀ = 0.05 μM for COX-2 vs. >10 μM for COX-1). This selectivity stems from sulfonyl groups occupying hydrophobic pockets in enzyme active sites.

Synthesis Advances :

Position of this compound in Chemical Research

This compound’s structure combines a thiazole core with a 4-ethylsulfonylphenyl group at C4 and an amine at C2. The ethylsulfonyl group enhances electron-withdrawing effects, stabilizing the thiazole ring and modulating interactions with biological targets. Its synthesis typically involves:

- Cyclization of 4-(ethylsulfonyl)acetophenone with thiourea in the presence of I₂.

- Post-functionalization via Suzuki coupling or nucleophilic substitution.

Table 2: Structural Comparison with Related Thiazoles

Historical Progression of 2-Aminothiazole Research

2-Aminothiazoles gained prominence in the 1940s with the discovery of sulfathiazole antibiotics. Modern derivatives leverage the amine group for hydrogen bonding and metal coordination. Notable developments include:

- Anticancer Agents : Thiazole-pyrazole hybrids (e.g., compound 9t ) show BRAF V600E inhibition (IC₅₀ = 0.12 μM).

- Antimicrobials : 2-Amino-5-ethylsulfonyl-4-phenylthiazole inhibits Staphylococcus aureus (MIC = 32.6 μg/mL).

- Enzyme Inhibitors : Sulfonyl thioureas with benzo[d]thiazole rings inhibit MAO-B (IC₅₀ = 0.716 μM).

Timeline of 2-Aminothiazole Innovations :

Properties

IUPAC Name |

4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)10-7-16-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRVDVRBLLVHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402503 | |

| Record name | 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-84-8 | |

| Record name | 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as pyridine.

Coupling with Phenyl Ring: The phenyl ring can be coupled to the thiazole ring through a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at positions ortho and para to the ethylsulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole scaffolds, including 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine, exhibit selective anticancer activity. The thiazole ring is known to modulate various cellular pathways that are pivotal in cancer progression. In silico studies have shown that derivatives of thiazole can effectively bind to estrogen receptors, which are critical targets in breast cancer treatment. For example, synthesized derivatives demonstrated favorable docking scores compared to standard treatments like tamoxifen, suggesting their potential as effective anticancer agents .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Thiazole derivatives are recognized for their ability to reduce inflammation, which is a common pathway in many chronic diseases. Studies have shown that modifications to the thiazole structure can enhance anti-inflammatory activity, making these compounds suitable candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against a range of pathogens. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, similar thiazole compounds have shown significant activity against Staphylococcus aureus and Candida species, indicating a broad spectrum of antimicrobial action .

Structural Modifications and Derivative Studies

The biological activity of this compound can be enhanced through structural modifications. Various derivatives have been synthesized and tested for improved efficacy against specific targets:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Methylphenyl)-1,3-thiazol-2-amine | Thiazole ring with methyl substitution | Anti-inflammatory |

| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | Thiazole ring with chlorophenyl substitution | Analgesic |

| 4-(5-Chlorothiophen-2-yl)thiazol-2-amines | Similar thiazole structure | Potential anti-inflammatory |

These modifications not only improve solubility and stability but also enhance the binding affinity to biological targets such as enzymes and receptors involved in disease pathways .

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific biological targets that regulate cellular functions:

- Estrogen Receptor Binding : Compounds similar to this thiazole derivative have shown the ability to bind effectively to estrogen receptors, which may lead to reduced proliferation of cancer cells.

- Enzyme Inhibition : The compound's derivatives have been studied for their ability to inhibit cyclooxygenases (COX), which play a key role in inflammatory processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Antiproliferative and Tubulin Inhibition

Thiazol-2-amines with diaryl substitutions exhibit potent antiproliferative effects by targeting tubulin polymerization. For instance:

- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) demonstrated IC₅₀ values of 0.12–0.34 μM in human cancer cell lines (SGC-7901, HeLa, MCF-7) and inhibited tubulin polymerization by binding to the colchicine site, similar to combretastatin A-4 (CA-4) .

- 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) and 4-(4′-Nitrophenyl)-N-benzenesulfonylthiazol-2-amine (11b) showed moderate activity, highlighting the importance of electron-withdrawing groups (e.g., nitro, sulfonyl) in enhancing tubulin interaction .

Table 1: Antiproliferative Activities of Selected Thiazol-2-amines

| Compound | Substituents | Key Activity (IC₅₀ or Inhibition) | Reference |

|---|---|---|---|

| 10s | N-(2,4-dimethoxy), 4-(4-methoxy) | 0.12–0.34 μM (Cancer Cell Lines) | |

| 11a | 4-(4′-nitrophenyl), N-tosyl | Moderate Tubulin Inhibition |

Antimicrobial and Anthelmintic Activity

- N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibited potent anthelmintic activity, comparable to nitroscanate, attributed to the 4-fluorophenyl group enhancing hydrophobic interactions with parasitic targets .

- 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amines (5a–d) demonstrated antibacterial efficacy against Gram-positive bacteria (MIC: 2–8 μg/mL), outperforming streptomycin in some cases .

Biological Activity

4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine, a compound belonging to the thiazole family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with sulfonyl-substituted phenols. The synthetic routes have been optimized to enhance yield and purity, often employing various catalysts and solvents to facilitate the reaction.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a study on N,4-diaryl-1,3-thiazole-2-amines demonstrated that these compounds could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as SGC-7901. The most potent derivatives showed IC50 values in the micromolar range, indicating their effectiveness in disrupting microtubule dynamics similar to established chemotherapeutics like colchicine .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 10s | 0.5 | Tubulin inhibition |

| 10a | 0.8 | Microtubule disruption |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A significant number of studies report that compounds containing the thiazole moiety exhibit activity against various bacterial and fungal strains. For example, derivatives with halogen substitutions have shown enhanced antibacterial effects against Gram-positive bacteria and notable antifungal activity against Candida species .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 8d | Candida albicans | 32 |

| 8e | Staphylococcus aureus | 25 |

Acetylcholinesterase Inhibition

Another area of interest is the potential use of thiazole derivatives as acetylcholinesterase (AChE) inhibitors. Compounds designed with a thiazole core have demonstrated promising AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. In vitro assays have shown some derivatives achieving IC50 values below 5 µM .

Case Studies

Several case studies highlight the biological activity of this compound:

- Anticancer Evaluation : A study involving human cancer cell lines demonstrated that this compound induced apoptosis and inhibited proliferation through mechanisms involving tubulin disruption.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited lower MIC values than commonly used agents like fluconazole and ciprofloxacin against certain pathogens.

- Neuroprotective Potential : Molecular docking studies have suggested that this compound binds effectively to the active site of AChE, indicating its potential role in enhancing cholinergic transmission in neurodegenerative conditions.

Research Findings

Recent findings emphasize the versatility of thiazole derivatives in pharmacology:

- Anticancer Properties : Compounds structurally similar to this compound have shown cytotoxic effects in various cancer models.

- Mechanistic Insights : Studies using molecular dynamics simulations provide insights into binding interactions with target proteins, enhancing understanding of their biological mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclization of intermediates using Lawesson’s reagent, followed by oxidative chlorination to introduce the sulfonyl group . Key steps include:

- Precursor preparation : React ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent to form the thiazole core.

- Oxidative chlorination : Treat intermediates with Cl₂ or SO₂Cl₂ to introduce the sulfonyl moiety.

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. DMF) and reaction temperature (70–90°C) to enhance purity. Yields >75% are achievable with strict anhydrous conditions .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of thiazole derivatives like this compound?

- Methodology :

- X-ray crystallography : Resolve bond lengths and angles (e.g., thiazole ring tilt angles relative to substituents, such as 9.2° for chlorophenyl groups) . Use SHELX software for refinement, ensuring R-values <0.05 .

- Spectroscopy :

- NMR : Analyze ¹H and ¹³C shifts to confirm substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm).

- FT-IR : Identify key functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound in silico?

- Methodology :

- Functional selection : Use hybrid functionals like B3LYP with exact exchange terms to model thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .

- Basis sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations.

- Reactivity analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the ethylsulfonyl group’s electron-withdrawing effect reduces HOMO density on the thiazole ring .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound derivatives?

- Methodology :

- Assay standardization : Control variables like cell line selection (e.g., NCI-60 panel for antitumor screening) and incubation time .

- Structural validation : Compare crystallographic data (e.g., dihedral angles between substituents) to rule out conformational artifacts .

- SAR studies : Systematically modify substituents (e.g., replacing ethylsulfonyl with morpholinylsulfonyl) to isolate activity trends .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antitumor potential of this compound derivatives?

- Methodology :

- Derivative synthesis : Introduce bioisosteres (e.g., trifluoromethyl cyclopropyl groups) at the phenyl or thiazole positions .

- In vitro screening : Test against kinase targets (e.g., CDK2) using ATP-competitive assays. For example, analogs with 4-methoxy-pyrrolopyridine substitutions show IC₅₀ values <100 nM .

- Data correlation : Use multivariate analysis to link electronic parameters (e.g., Hammett σ values) with IC₅₀ data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.